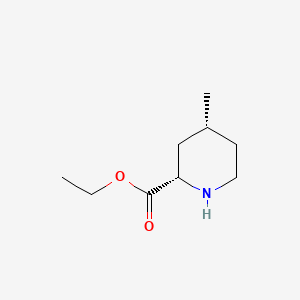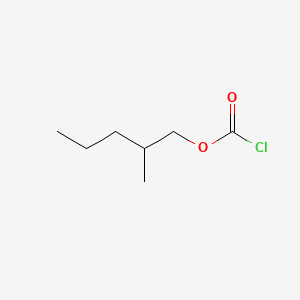
2-Methylpentyl carbonochloridate
Descripción general
Descripción
2-Methylpentyl carbonochloridate, also known as 2-Methylpentyl Chloroformate or Carbonochloridic Acid 2-Methylpentyl Ester, is an intermediate used in the preparation of azidoformates . It has a molecular formula of C7H13ClO2 and a molecular weight of 164.63 .
Physical And Chemical Properties Analysis
2-Methylpentyl carbonochloridate is a compound with a molecular weight of 164.63 . Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Carbon Dioxide Absorption
Research has explored the use of compounds like 1,5-diamino-2-methylpentane in capturing carbon dioxide. These compounds, in aqueous solutions, have shown promising results in CO2 absorption and could provide a pathway for more efficient carbon capture technologies. This is particularly relevant in the context of environmental sustainability and greenhouse gas control efforts (Azhgan, Farsi, & Eslamloueyan, 2016).
Photocatalytic Activity
The use of carbon nanotubes (CNTs) to increase the photocatalytic activity of TiO2 has been investigated, with particular attention to the degradation of aqueous azo dyes. This study has implications for the development of more efficient methods of water treatment and purification using photocatalysis (Kuo, 2009).
Isomerization Processes
Studies have been conducted on the isomerization of various compounds, such as neopentyl chloride and neopentyl bromide. These findings can contribute to our understanding of chemical processes involving 2-methylpentyl carbonochloridate and similar compounds, potentially impacting the synthesis of various chemicals (Lisowski et al., 2010).
Catalysis Research
The research in catalysis, especially relevant to carbon management, encompasses areas like hydrogen generation, light hydrocarbon activation, and carbon dioxide utilization. Insights from this research are crucial for developing new, efficient catalytic processes that could have broad implications, including environmental and energy applications (Arakawa et al., 2001).
Combustion Research
Studies using isotopic carbon as a tracer in combustion research have helped in understanding the mechanisms of formation of combustion products. This research is vital in the fields of fuel efficiency and emission control, which are increasingly important in the context of environmental conservation and sustainable energy use (Cullis, Fish, & Trimm, 1963).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-Methylpentyl carbonochloridate are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The use of similar compounds in the synthesis of valuable medicine components suggests potential future applications in pharmaceutical and agrochemical industries .
Propiedades
IUPAC Name |
2-methylpentyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(2)5-10-7(8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBKUJIHMLPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentyl carbonochloridate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



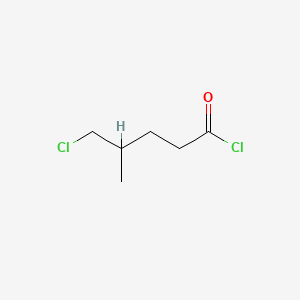

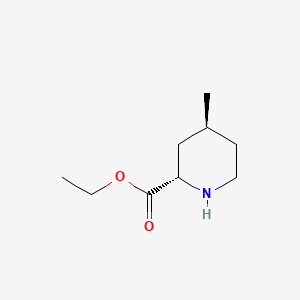


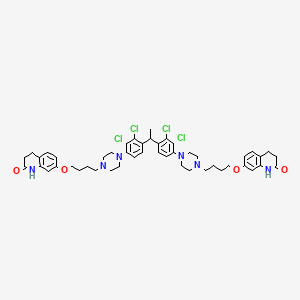

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)
